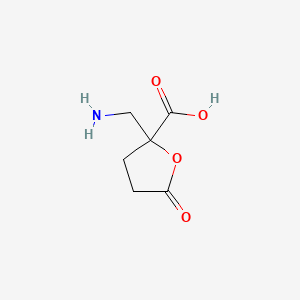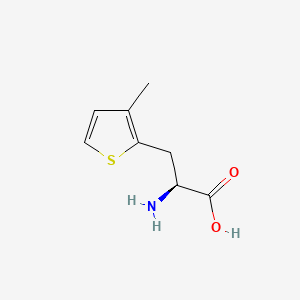
2-Methyl-3-phenylbenzoesäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylbenzoic Acid Methyl Ester is a biochemical compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .
Synthesis Analysis
The synthesis of esters like 2-Methyl-3-phenylbenzoic Acid Methyl Ester typically involves the reaction of a carboxylic acid and an alcohol in the presence of a catalyst . This process is known as esterification . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it is formed .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester consists of a benzene ring attached to a carboxylic ester group . The benzene ring is substituted with a methyl group and a phenyl group .Chemical Reactions Analysis
Esters like 2-Methyl-3-phenylbenzoic Acid Methyl Ester can undergo a variety of chemical reactions. These include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between nonpolar alkanes and alcohols . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Wissenschaftliche Forschungsanwendungen
Vorläufer in der organischen Synthese
Methyl-2-formylbenzoat, eine strukturell ähnliche Verbindung zu 2-Methyl-3-phenylbenzoesäuremethylester, ist als bioaktiver Vorläufer in der organischen Synthese bekannt . Es wird verwendet, um eine Vielzahl pharmakologisch aktiver Verbindungen zu synthetisieren, darunter Antimykotika und Antihypertensiva .
Biokraftstoffproduktion
In einer Studie über die Produktion von Fettsäuremethylestern durch eine aus Abwasser isolierte Mikroalgen-Hefe-Kokultur wurde festgestellt, dass die Umesterung der extrahierten Lipide Fettsäuremethylester (FAMEs) produzierte, die für die Biodieselproduktion relevant sind . Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Prozessen verwendet werden könnte.
Synthese von 1,2,3-Triazolen
1,2,3-Triazole haben breite Anwendungen in der Wirkstoffforschung, organischen Synthese, Polymerchemie, supramolekularen Chemie, Biokonjugation, chemischen Biologie, Fluoreszenzbilderzeugung und Materialwissenschaft gefunden . Methyl-2-methyl-3-phenylbenzoat könnte möglicherweise bei der Synthese dieser Verbindungen verwendet werden.
Umweltfreundliches Insektizid
Methylbenzoat, eine strukturell ähnliche Verbindung zu this compound, hat sich als wirksames Pestizid gegen eine Reihe verschiedener landwirtschaftlicher, gelagerter und städtischer Insekten gezeigt . Es ist möglich, dass this compound ähnliche Anwendungen haben könnte.
Produktion von (2R,3S)-3-(4-Methoxyphenyl)glycidsäuremethylester
Ein Emulsionsbioreaktor wurde für die Produktion von (2R,3S)-3-(4-Methoxyphenyl)glycidsäuremethylester aus einem racemischen Gemisch unter Verwendung der Lipase aus Serratia marcescens vorgeschlagen . Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Prozessen verwendet werden könnte.
Pharmazeutische Anwendungen
Angesichts seiner potenziellen Verwendung als Vorläufer in der organischen Synthese und bei der Synthese von 1,2,3-Triazolen könnte this compound möglicherweise bei der Entwicklung neuer Arzneimittel verwendet werden .
Wirkmechanismus
Target of Action
The primary targets of “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It is known that methyl esters like this compound can be synthesized using diazomethane . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical reactions
Result of Action
As a biochemical used in proteomics research , it may have various effects depending on the context of its use
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, stable isotope-labeled compounds like “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Zukünftige Richtungen
The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry . Fatty acid methyl esters, such as 2-Methyl-3-phenylbenzoic Acid Methyl Ester, have great potential in the chemical industry . Their catalytic conversion allows them to produce a wide range of useful chemicals . The production of biodiesel is associated with the formation of another important and versatile chemical, glycerol .
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPPUMWUBCKIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

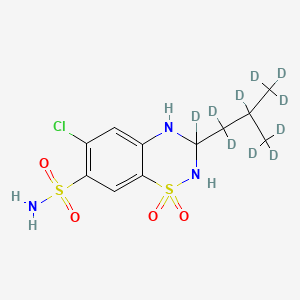
![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)

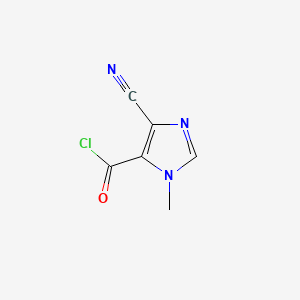
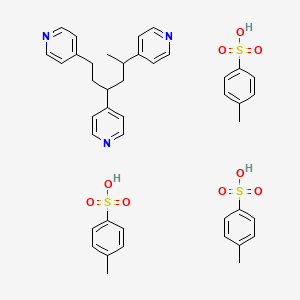
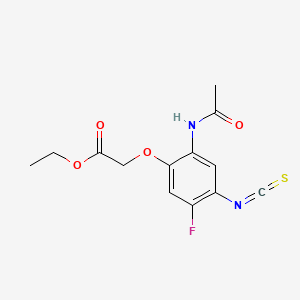
![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)

